

Technical Guide: S-(+)-Manidipine-d4

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Compound of Interest

Compound Name: S-(+)-Manidipine-d4

CAS No.: 1217836-12-8

Cat. No.: B563762

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Advanced Stereoselective Bioanalysis & Pharmacokinetics[1][2][3]

Executive Summary

S-(+)-Manidipine-d4 is the stable isotope-labeled analog of the eutomer (pharmacologically active enantiomer) of Manidipine, a third-generation dihydropyridine (DHP) calcium channel blocker.[1][2][3] This compound serves as the definitive Internal Standard (IS) for the precise quantification of S-Manidipine in complex biological matrices (plasma, urine) using LC-MS/MS. [1][2]

Unlike racemic internal standards, **S-(+)-Manidipine-d4** allows for the rigorous correction of matrix effects, extraction efficiency, and ionization suppression specifically for the active S-isomer, which exhibits 100-200 fold greater affinity for L- and T-type calcium channels than the R-enantiomer.[1][2][3]

Part 1: Chemical Identity & Stereochemical Significance[1][2][4]

1.1 Structural Definition

Manidipine is a chiral molecule due to the asymmetric carbon at position 4 of the dihydropyridine ring.[4] The "d4" designation indicates the replacement of four hydrogen atoms with deuterium (

H), typically located on the ethylene linker of the side chain to ensure metabolic stability and prevent deuterium scrambling.

| Feature | Specification |
|-------------------|---|
| Chemical Name | 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-d4] 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4- dihydropyridine-3,5-dicarboxylate |
| Isotopic Labeling | -d4 (Tetradeluterated) on the ethylene bridge (- O-CD -CD -N-) |
| Stereochemistry | S-(+) Configuration at C4 (Eutomer) |
| Molecular Formula | C H D N O |
| Molecular Weight | ~614.74 g/mol (approx. +4 Da vs unlabeled) |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Insoluble in water |

1.2 The Deuterium Advantage

The location of the deuterium atoms is critical. In **S-(+)-Manidipine-d4**, the label is placed on the piperazine ethyl linker rather than the DHP ring.^{[1][2][3]}

- **Metabolic Stability:** The DHP ring is subject to rapid oxidative aromatization (dehydrogenation) by CYP450 enzymes.^{[2][3]} Labeling the ring could lead to a "Deuterium Isotope Effect" (DIE) that alters the metabolism of the IS compared to the analyte, compromising its validity.

- **Linker Stability:** The ethyl linker is metabolically robust during the initial extraction and ionization phases, ensuring the IS behaves identically to the analyte.

Part 2: Synthesis & Isotopic Purity[2][10][11]

The synthesis of **S-(+)-Manidipine-d4** requires a convergent approach, combining isotope incorporation with chiral resolution.[1][2][3]

2.1 Synthetic Workflow

- **Precursor Preparation:** Synthesis of the deuterated side chain alcohol, 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol-d4, using ethylene glycol-d4 or a deuterated haloethane precursor.[1][2][3]
- **Hantzsch Dihydropyridine Synthesis:** A three-component cyclocondensation:
 - 3-Nitrobenzaldehyde[1][2][3]
 - Methyl 3-aminocrotonate[1][2][3]
 - Acetoacetate esterified with the deuterated side chain.[3]
- **Chiral Resolution:** The resulting racemic Manidipine-d4 is subjected to chemical resolution (fractional crystallization) using a chiral acid (e.g., (+)-Di-p-toluoyl-D-tartaric acid).[1][2][3] This step isolates the S-(+) enantiomer.[1][2][3][5]

2.2 Isotopic Enrichment Criteria

For use in regulated bioanalysis (GLP), the IS must meet strict purity standards:

- **Chemical Purity:** >98%
- **Isotopic Enrichment:** >99% deuterated species (to minimize contribution to the unlabeled analyte signal, known as the "M0" channel).
- **Chiral Purity (ee):** >99% S-enantiomer to prevent interference from the R-isomer in chiral assays.[1][2][3]

Part 3: Bioanalytical Application (LC-MS/MS)

The primary application of **S-(+)-Manidipine-d4** is in enantioselective pharmacokinetic (PK) studies.^{[1][2][3]}

3.1 Why Enantioselective Analysis?

Manidipine exhibits stereoselective pharmacokinetics.^{[1][2][3][5]} The S-isomer is metabolized differently and cleared at a different rate than the R-isomer.^[1] Quantifying the racemate (total drug) obscures the true exposure-response relationship.^[2]

3.2 LC-MS/MS Protocol

System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo).

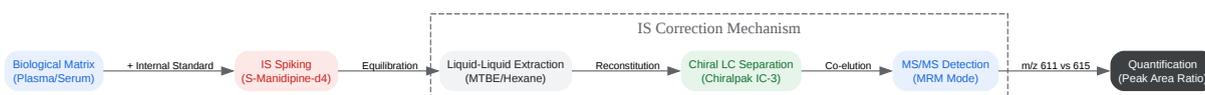
Step-by-Step Methodology:

- Sample Preparation (LLE):
 - Aliquot 200 μ L human plasma.^{[1][2][3]}
 - Spike IS: Add 20 μ L of **S-(+)-Manidipine-d4** working solution (e.g., 100 ng/mL).^{[1][2][3]}
 - Extraction: Add 1 mL MTBE/Hexane (80:20 v/v). Vortex 5 min, Centrifuge 10 min @ 4000g.
 - Reconstitution: Evaporate supernatant; reconstitute in Mobile Phase.
- Chromatographic Separation (Chiral):
 - Column: Chiralpak IC-3 or AD-RH (Cellulose-based).^{[1][2][3]}
 - Mobile Phase: Isocratic Ammonium Bicarbonate (10mM) : Acetonitrile (15:85 v/v).^{[1][2][3]}
 - Flow Rate: 0.5 mL/min.
 - Note: The IS (d4) will co-elute with the analyte (d0) on most columns, which is desired for matrix correction.
- Mass Spectrometry (MRM Mode):

- Ionization: ESI Positive Mode.
- Transitions:
 - Analyte (S-Manidipine):m/z 611.2
167.1 (Diphenylmethyl cation)[1][2][3]
 - IS (S-Manidipine-d4):m/z 615.2
171.1 (Deuterated fragment)[1][2][3]

3.3 Data Visualization: Bioanalytical Workflow

The following diagram illustrates the critical path for quantitation using the deuterated standard.



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Caption: Workflow for the enantioselective quantification of Manidipine using **S-(+)-Manidipine-d4**, highlighting the co-processing steps that ensure rigorous error correction.

Part 4: Pharmacological Context & Mechanism[1][3]

Understanding the drug's mechanism reinforces the need for the S-(+) specific standard.[3]

4.1 Mechanism of Action

Manidipine blocks Voltage-Gated Calcium Channels (VGCCs).[1][2][3]

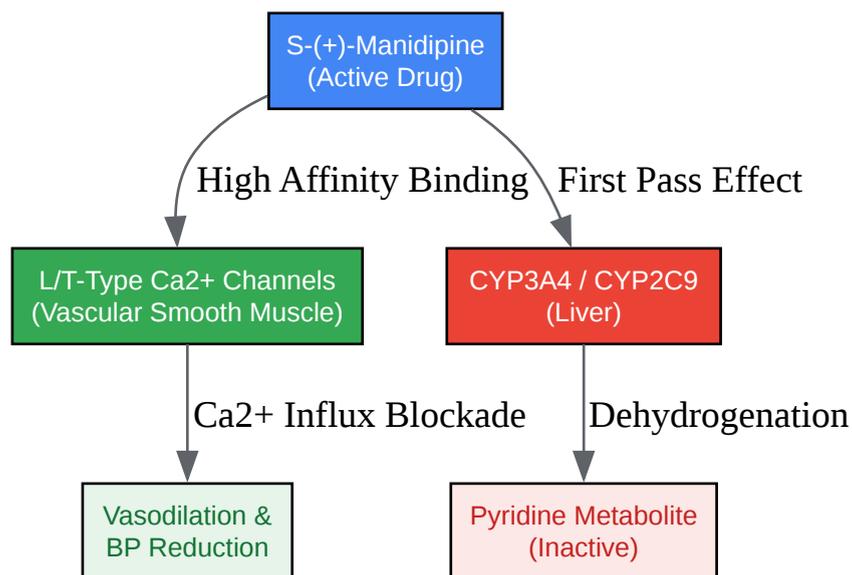
- L-Type Channels (Cav1.2): Located on vascular smooth muscle.[1][2][3] Blockade leads to vasodilation and BP reduction.[3]

- T-Type Channels (Cav3.x): Located in the kidney (efferent arterioles).[1][2][3] Blockade improves renal microcirculation.[1][2][3]
- Stereoselectivity: The S-(+) enantiomer fits the DHP binding pocket on the subunit.[3] The R-(-) enantiomer has significantly lower affinity, making it essentially an impurity in the context of efficacy.[1][3]

4.2 Metabolic Pathway Logic

The metabolic instability of DHPs necessitates careful handling.[3]

- Oxidation: The dihydropyridine ring is oxidized to a pyridine ring (aromatization).[2][3]
- Implication for IS: **S-(+)-Manidipine-d4** must be stored at -20°C and protected from light (amber vials) to prevent photodegradation, a known issue for all DHPs.



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Caption: Pharmacological pathway of S-(+)-Manidipine showing the active binding vs. metabolic inactivation.[1][2][3] The IS tracks the active drug through these pathways ex vivo.

Part 5: Handling & Stability Guidelines

To maintain the integrity of **S-(+)-Manidipine-d4** as a reference standard:

- Light Sensitivity: Dihydropyridines are extremely photosensitive.[1][2][3] All extraction steps must be performed under yellow monochromatic light or in amber glassware.[2]
- Solvent Compatibility: Avoid protic solvents (methanol/water) for long-term stock storage; use DMSO or Acetonitrile.[1][2][3]
- Stock Solution: Prepare primary stock (1 mg/mL) in DMSO. Store at -80°C. Working solutions (water/acetonitrile) should be prepared fresh daily.[1][2][3]

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